![molecular formula C4H9BrOS2 B14289769 Ethanol, 2-[(2-bromoethyl)dithio]- CAS No. 113398-38-2](/img/structure/B14289769.png)
Ethanol, 2-[(2-bromoethyl)dithio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(2-bromoethyl)dithio]- is an organic compound with the molecular formula C4H9BrOS2 It is characterized by the presence of a bromoethyl group attached to a dithioethanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(2-bromoethyl)dithio]- typically involves the reaction of 2-bromoethanol with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Ethanol, 2-[(2-bromoethyl)dithio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-[(2-bromoethyl)dithio]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols.
Applications De Recherche Scientifique
Ethanol, 2-[(2-bromoethyl)dithio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(2-bromoethyl)dithio]- involves its interaction with molecular targets through its bromoethyl and dithio groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving sulfur chemistry and redox reactions .
Comparaison Avec Des Composés Similaires
2-Bromoethanol: Shares the bromoethyl group but lacks the dithio functionality.
Ethanol, 2,2’-dithiobis-: Contains a disulfide linkage but without the bromoethyl group.
Propriétés
Numéro CAS |
113398-38-2 |
|---|---|
Formule moléculaire |
C4H9BrOS2 |
Poids moléculaire |
217.2 g/mol |
Nom IUPAC |
2-(2-bromoethyldisulfanyl)ethanol |
InChI |
InChI=1S/C4H9BrOS2/c5-1-3-7-8-4-2-6/h6H,1-4H2 |
Clé InChI |
YQGQKJJGTYDWRN-UHFFFAOYSA-N |
SMILES canonique |
C(CSSCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
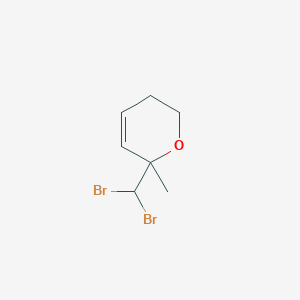
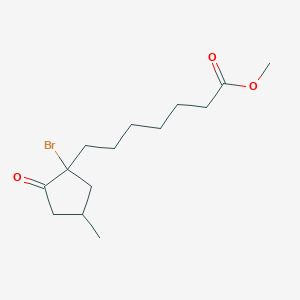
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
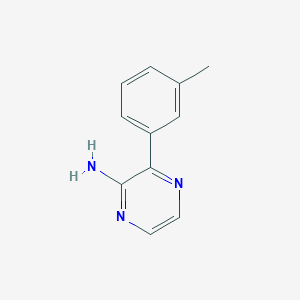
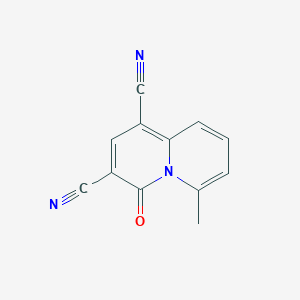
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
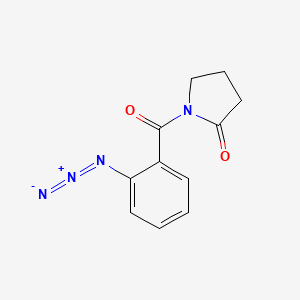
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

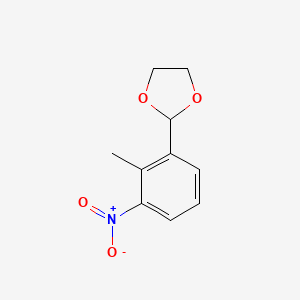
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
